2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine
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Overview
Description
2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine is a complex organic compound that features a pyrrolidine ring, a naphthalene moiety, and a trifluoromethyl group
Preparation Methods
The synthesis of 2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the naphthalene-1-carbonyl intermediate: This can be achieved by reacting naphthalene with a suitable acylating agent under Friedel-Crafts acylation conditions.
Synthesis of the pyrrolidine intermediate: Pyrrolidine derivatives can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidine-2,5-diones.
Coupling of intermediates: The naphthalene-1-carbonyl intermediate is then coupled with the pyrrolidine intermediate using a suitable coupling reagent, such as a carbodiimide, to form the desired product.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via nucleophilic substitution or other suitable methods.
Chemical Reactions Analysis
2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and alkoxides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.
Scientific Research Applications
2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Naphthalene derivatives: Compounds containing the naphthalene moiety can exhibit similar chemical reactivity and applications.
Trifluoromethyl-substituted compounds: These compounds share the trifluoromethyl group, which imparts unique chemical properties and reactivity.
Properties
IUPAC Name |
naphthalen-1-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c22-21(23,24)15-8-10-25-19(12-15)28-16-9-11-26(13-16)20(27)18-7-3-5-14-4-1-2-6-17(14)18/h1-8,10,12,16H,9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDMGSLTJZQKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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